molecular formula C16H21NO5 B13002371 trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate

trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate

Cat. No.: B13002371
M. Wt: 307.34 g/mol
InChI Key: UIQBUOPPWVKGMC-KGLIPLIRSA-N
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Description

trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate: is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.35 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and hydroxymethyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate involves several steps. One common method includes the reaction of piperidine derivatives with benzyl and methyl groups under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar compounds to trans-1-Benzyl 3-methyl 6-(hydroxymethyl)piperidine-1,3-dicarboxylate include other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl (3R,6S)-6-(hydroxymethyl)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C16H21NO5/c1-21-15(19)13-7-8-14(10-18)17(9-13)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3/t13-,14+/m1/s1

InChI Key

UIQBUOPPWVKGMC-KGLIPLIRSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO

Canonical SMILES

COC(=O)C1CCC(N(C1)C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

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